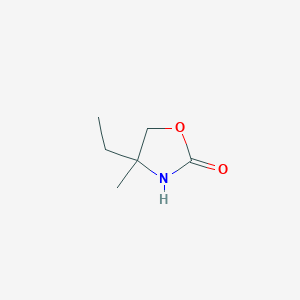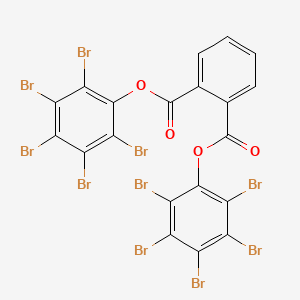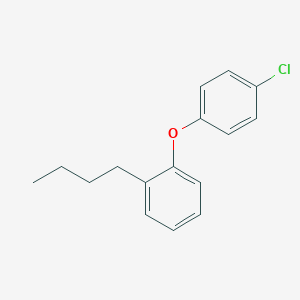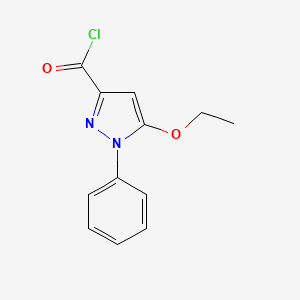
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by chlorination of the resulting pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, utilizing green solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different functional groups.
3-ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate: A closely related compound with a 4-chlorobenzoate group.
Uniqueness
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ethoxy and carbonyl chloride groups make it a versatile intermediate for further chemical modifications .
Propiedades
Número CAS |
60872-21-1 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
5-ethoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-8-10(12(13)16)14-15(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
OYFJHDNCUCYMOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


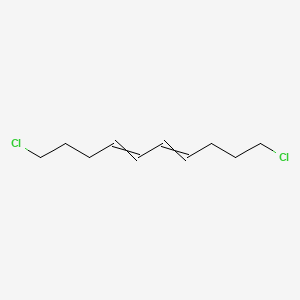

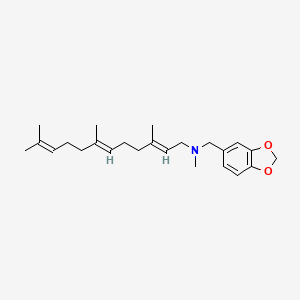

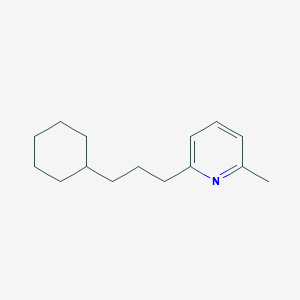

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

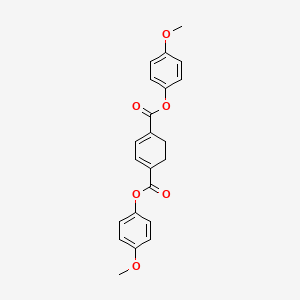
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)

